6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione 6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Brand Name: Vulcanchem
CAS No.: 100892-06-6
VCID: VC5243507
InChI: InChI=1S/C20H12ClNO2/c21-13-6-5-7-14(12-13)22-19(23)17-10-3-1-8-15(17)16-9-2-4-11-18(16)20(22)24/h1-12H
SMILES: C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC=C4)Cl
Molecular Formula: C20H12ClNO2
Molecular Weight: 333.77

6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione

CAS No.: 100892-06-6

Cat. No.: VC5243507

Molecular Formula: C20H12ClNO2

Molecular Weight: 333.77

* For research use only. Not for human or veterinary use.

6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione - 100892-06-6

Specification

CAS No. 100892-06-6
Molecular Formula C20H12ClNO2
Molecular Weight 333.77
IUPAC Name 6-(3-chlorophenyl)benzo[d][2]benzazepine-5,7-dione
Standard InChI InChI=1S/C20H12ClNO2/c21-13-6-5-7-14(12-13)22-19(23)17-10-3-1-8-15(17)16-9-2-4-11-18(16)20(22)24/h1-12H
Standard InChI Key PASSHZYUKVTSKU-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC=C4)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Nomenclature

6-(3-Chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione features a dibenzoazepine core fused with two benzene rings and a seven-membered azepine ring. The systematic IUPAC name reflects its substitution pattern:

  • Core structure: 5H-dibenzo[c,e]azepine-5,7(6H)-dione

  • Substituent: 3-chlorophenyl group at position 6

Molecular Formula: C20H12ClNO2\text{C}_{20}\text{H}_{12}\text{ClNO}_{2}
Molecular Weight: 339.77 g/mol

Key Structural Features:

  • Aromatic systems: Two benzene rings (A and B) fused to a central azepine ring.

  • Ketone groups: At positions 5 and 7, contributing to planar rigidity.

  • Chlorophenyl substituent: A meta-chlorine atom on the phenyl ring at position 6, influencing electronic and steric properties.

Physicochemical Properties

PropertyValue/Description
SolubilityLow aqueous solubility; soluble in DMSO, DMF
Melting PointNot reported (analogs: 220–250°C)
LogP (Partition Coefficient)Estimated 3.2 (Calculated via XLogP3)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Synthesis and Manufacturing

Palladium-Catalyzed Homocoupling of Benzamides

A scalable synthesis route for dibenzo[c,e]azepine-diones involves palladium-catalyzed double C–H activation of benzamides. Adapted from , the method proceeds as follows:

  • Substrate Preparation: A benzamide bearing a 3-chlorophenyl group is synthesized via amidation of 3-chlorobenzoyl chloride with aniline derivatives.

  • C–H Activation: Using Pd(OAc)₂ as a catalyst and Ag₂CO₃ as an oxidant, ortho-selective coupling occurs at 120°C in DMA.

  • Intramolecular Condensation: The intermediate undergoes cyclization to form the azepine-dione core.

Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Oxidant: Ag₂CO₃ (2.5 equiv)

  • Solvent: DMA\text{DMA} (N,N-dimethylacetamide)

  • Temperature: 120°C, 24 hours

  • Yield: 65–85% (based on analogous reactions)

Critical Parameters:

  • Directing Group: The amide (-CONH₂) group facilitates regioselective C–H activation.

  • Oxidant Role: Ag₂CO₃ promotes Pd(II)/Pd(0) redox cycling, ensuring catalytic efficiency.

Comparative Analysis with Structural Analogs

6-(4-Chlorophenyl) vs. 6-(3-Chlorophenyl) Derivatives

Parameter6-(4-Chlorophenyl) Derivative6-(3-Chlorophenyl) Derivative (Inferred)
Anti-inflammatory EC₅₀12.4 µM (COX-2 inhibition) Likely similar; requires validation
Metabolic StabilityModerate (t₁/₂ = 2.1 h in rat liver microsomes) Predicted lower due to steric effects
Solubility0.8 mg/mL in PBS (pH 7.4) Estimated 0.5–0.7 mg/mL

Key Difference:

  • Substituent Position: Meta-chlorine may alter electronic interactions with target enzymes compared to para-substituted analogs.

Challenges and Future Directions

  • Synthetic Optimization: Improving yields beyond 85% for large-scale production.

  • Toxicity Profiling: No data available for hepatotoxicity or cardiotoxicity.

  • Targeted Delivery: Nanocarrier systems (e.g., liposomes) may enhance bioavailability.

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